molecular formula C7H4F3N3O3 B15341647 2,2,2-trifluoro-N-(5-nitropyridin-2-yl)acetamide CAS No. 1765-10-2

2,2,2-trifluoro-N-(5-nitropyridin-2-yl)acetamide

Cat. No.: B15341647
CAS No.: 1765-10-2
M. Wt: 235.12 g/mol
InChI Key: MVLRICCEEDVTRN-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N-(5-nitropyridin-2-yl)acetamide is a chemical compound with the molecular formula C7H4F3N3O3 It is characterized by the presence of trifluoromethyl and nitropyridine groups, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-N-(5-nitropyridin-2-yl)acetamide typically involves the reaction of 2,2,2-trifluoroacetamide with 5-nitropyridine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up to accommodate the production demands, and additional steps such as purification and quality control are implemented to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-N-(5-nitropyridin-2-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a catalyst), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, reduction may produce amino derivatives, and substitution reactions can result in a variety of substituted products .

Scientific Research Applications

2,2,2-Trifluoro-N-(5-nitropyridin-2-yl)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-N-(5-nitropyridin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl and nitropyridine groups contribute to its reactivity and ability to interact with biological molecules. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trifluoro-N-(5-nitropyridin-2-yl)acetamide is unique due to its specific combination of trifluoromethyl and nitropyridine groups, which impart distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

CAS No.

1765-10-2

Molecular Formula

C7H4F3N3O3

Molecular Weight

235.12 g/mol

IUPAC Name

2,2,2-trifluoro-N-(5-nitropyridin-2-yl)acetamide

InChI

InChI=1S/C7H4F3N3O3/c8-7(9,10)6(14)12-5-2-1-4(3-11-5)13(15)16/h1-3H,(H,11,12,14)

InChI Key

MVLRICCEEDVTRN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1[N+](=O)[O-])NC(=O)C(F)(F)F

Origin of Product

United States

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